Piperazine-1-carbothialdehyde

Description

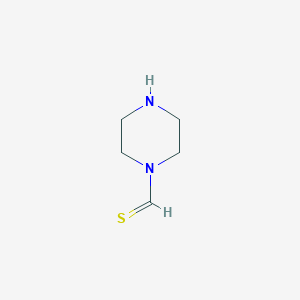

Piperazine-1-carbothialdehyde (systematic name: piperazine-1-carbothioamide) is a piperazine derivative featuring a thioamide (-C(S)NH₂) group at the 1-position of the piperazine ring. The thioamide group in such compounds enhances hydrogen bonding and metal chelation capabilities, influencing both reactivity and biological interactions .

Properties

CAS No. |

106712-05-4 |

|---|---|

Molecular Formula |

C5H10N2S |

Molecular Weight |

130.21 g/mol |

IUPAC Name |

piperazine-1-carbothialdehyde |

InChI |

InChI=1S/C5H10N2S/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2 |

InChI Key |

PCXANUUFJLXZTK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C=S |

Canonical SMILES |

C1CN(CCN1)C=S |

Synonyms |

1-Piperazinecarbothioaldehyde(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives are distinguished by substituents at the 1-position. Key analogs include:

- Piperazine-1-carboxaldehyde : Contains an aldehyde (-CHO) group, offering electrophilic reactivity for bioconjugation .

- Piperazine-1-carbothioamide : Features a thioamide (-C(S)NH₂) group, enhancing solubility and metal-binding properties .

- Piperazine amides/ketones: Derivatives like (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone exhibit improved drug-like solubility and antiparasitic activity .

Physicochemical Properties

Notes:

- Thioamide derivatives (e.g., ) exhibit higher lipophilicity (LogP >1) compared to aldehyde analogs, influencing membrane permeability.

- Substituted derivatives (e.g., nitro or methoxy groups) show variable solubility due to electronic effects .

Key Research Findings

Structural-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., nitro in ) enhance binding to parasitic proteases but reduce solubility.

- Thioamide derivatives (e.g., ) exhibit dual functionality as enzyme inhibitors and metal chelators.

Drug Development Potential: Piperazine amides/ketones (e.g., ) meet Lipinski’s Rule of Five criteria, with favorable Fsp³ (fraction of sp³ carbons >0.5) and low polar surface area (<90 Ų), suggesting oral bioavailability.

Analytical Characterization :

- GC-MS and TLC methods are standardized for piperazine identification, with retention indices and fragmentation patterns documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.